molecular formula C6H12O3 B556071 (R)-2-Hydroxy-4-methylpentanoic acid CAS No. 20312-37-2

(R)-2-Hydroxy-4-methylpentanoic acid

Cat. No. B556071
CAS RN: 20312-37-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-RXMQYKEDSA-N
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Description

Molecular Structure Analysis

The molecular formula of “®-2-Hydroxy-4-methylpentanoic acid” is C6H12O3 . Its molecular weight is 132.16 .


Physical And Chemical Properties Analysis

“®-2-Hydroxy-4-methylpentanoic acid” is a solid compound . Its SMILES string is CC©CC@@HC(O)=O .

Scientific Research Applications

  • Stereoselective Synthesis of Amino Acids and Marine Toxins : The stereoselective synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, an amino acid in antitumor antibiotics and marine toxins, has been achieved. This synthesis has helped in assigning stereochemistry to amino acids in certain marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).

  • Applications in Organic Synthesis : The compound has been used in stereoselective aldol reactions in organic synthesis, showcasing its utility in forming specific stereoisomers of hydroxy acids (Braun & Gräf, 2003).

  • Role in Wine and Alcoholic Beverages : It has applications in determining the sensory impact of certain acids in wine and other alcoholic beverages. The presence and concentration of various hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, are important in understanding their effects on aroma and taste in alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Enantiomeric Distribution in Wine : Research has been done on the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, investigating their role in wine's aromatic characteristics and how they vary with aging and wine type (Lytra, Tempère, de Revel, & Barbe, 2012).

  • Cancer Research and Lactone Reactions : The reactions of certain lactones, related to 4-hydroxypentanoic acid derivatives, with primary amines have been studied to understand the mechanisms of action of carcinogenic lactones. This research is significant for understanding the chemical pathways in cancer causation (Jones & Young, 1966).

  • Fermentation Processes in Pathogenic Bacteria : The compound plays a role in understanding the fermentation processes of pathogenic bacteria like Clostridium difficile. It is involved in the dehydration of its CoA derivative during the reductive branch of leucine fermentation, which is a critical step in the bacterium's metabolism (Kim, Darley, Buckel, & Pierik, 2008).

Future Directions

“®-2-Hydroxy-4-methylpentanoic acid” is found in patients with short-bowel syndrome (an inborn error of metabolism), and in maple syrup urine disease, MSUD . This suggests that it could be of interest in future research related to these conditions.

properties

IUPAC Name

(2R)-2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331458
Record name (R)-2-Hydroxy-4-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Leucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(R)-2-Hydroxy-4-methylpentanoic acid

CAS RN

20312-37-2
Record name D-Leucic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20312-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucic acid, D-
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Record name (R)-2-Hydroxy-4-methylpentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Hydroxy-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AX56U3YN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Leucic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Khelifa, MJ Butel, A Rimbault - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
Cultures of Clostridium butyricum type strain in synthetic medium supplemented with various L-2-amino acids revealed the presence of the corresponding 2-hydroxy acid. This …
Number of citations: 6 www.sciencedirect.com
N Khelifa, A Dugay, AC Tessedre… - FEMS microbiology …, 1998 - academic.oup.com
Abstract Analysis by gas chromatography-mass spectrometry (GC-MS) of 24-h cultures of Clostridium butyricum type strain in synthetic BMG medium supplemented with various 2-…
Number of citations: 4 academic.oup.com
HKW Kallwass - Enzyme and microbial technology, 1992 - Elsevier
… The synthetic applicability of R-HicDH is demonstrated by the preparation of enantiomerically pure R-2-hydroxy-4-methylpentanoic acid in 88% yield, using formate dehydrogenase …
Number of citations: 59 www.sciencedirect.com
T Fukuda, M Arai, H Tomoda, S Omura - The Journal of Antibiotics, 2004 - jstage.jst.go.jp
Materials and Methods Materials Beauvericin and beauvericins A, D, E and F were purified from the culture broth of Beauveria sp. FKI 1366 as described in the preceding paper1).(S)-2-…
Number of citations: 60 www.jstage.jst.go.jp
G Lytra, C Franc, M Cameleyre… - Journal of agricultural …, 2017 - ACS Publications
A new method was developed for quantifying substituted acids including, where applicable, their various unexplored enantiomeric forms. A new step was added to acids’ usual …
Number of citations: 18 pubs.acs.org
DE Ward, Y Gai, R Lazny… - The Journal of Organic …, 2001 - ACS Publications
The syntheses of the host-selective phytotoxin destruxin B [cyclo(βAla-Hmp-Pro-Ile-MeVal-MeAla), Hmp = (2R)-2-hydroxy-4-methylpentanoic acid], and the closely related natural …
Number of citations: 35 pubs.acs.org
P Lorenz, J Conrad, FC Stintzing - Chemistry & Biodiversity, 2013 - Wiley Online Library
Dog's mercury (Mercurialis perennis L.) is an old medicinal plant, nowadays used in complementary medicine. Aqueous fermented extracts of the plant are being mainly applied in …
Number of citations: 13 onlinelibrary.wiley.com
Y Zhu, K Burgess - Journal of the American Chemical Society, 2008 - ACS Publications
An iridium carbene oxazoline complex was used to catalyze hydrogenations of trisubstituted alkenes to give terminal and internal 1,3-hydroxymethyl chirons. The products are …
Number of citations: 47 pubs.acs.org
E Busto, N Richter, B Grischek… - Chemistry–A European …, 2014 - Wiley Online Library
Natural L‐α‐amino acids and L‐norleucine were transformed to the corresponding α‐hydroxy acids by formal biocatalytic inversion or retention of absolute configuration. The one‐pot …
G Matulevičiūtė, N Kleizienė, G Račkauskienė… - RSC …, 2023 - pubs.rsc.org
In this study, we prepared a series of new N-(aminocycloalkylene)amino acid derivatives for use in chiral building blocks. The method was based on the conversion of enantiopure α-…
Number of citations: 8 pubs.rsc.org

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